molecular formula C19H32N2 B10893181 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]azepane

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]azepane

Cat. No.: B10893181
M. Wt: 288.5 g/mol
InChI Key: PXTVFPROXZRZNC-UHFFFAOYSA-N
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Description

1-[1-(Bicyclo[221]hept-5-en-2-ylmethyl)piperidin-4-yl]azepane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Bicyclo[221]hept-5-en-2-ylmethyl)piperidin-4-yl]azepane typically involves multiple steps, starting with the preparation of the bicyclic heptene derivativeCommon reagents used in these reactions include epichlorohydrin and tetramethylammonium iodide .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]azepane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]azepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]azepane is unique due to its specific combination of bicyclic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H32N2

Molecular Weight

288.5 g/mol

IUPAC Name

1-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]azepane

InChI

InChI=1S/C19H32N2/c1-2-4-10-21(9-3-1)19-7-11-20(12-8-19)15-18-14-16-5-6-17(18)13-16/h5-6,16-19H,1-4,7-15H2

InChI Key

PXTVFPROXZRZNC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

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